molecular formula C18H26O5 B1325982 Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate CAS No. 898758-13-9

Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate

Cat. No.: B1325982
CAS No.: 898758-13-9
M. Wt: 322.4 g/mol
InChI Key: CVSOPTQUPOGDKH-UHFFFAOYSA-N
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Description

Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate is an organic compound with the molecular formula C18H26O5 It is a derivative of octanoic acid, featuring a phenyl ring substituted with two methoxy groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate typically involves the esterification of 8-(2,3-dimethoxyphenyl)-8-oxooctanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other strong bases can facilitate nucleophilic aromatic substitution.

Major Products

    Oxidation: 8-(2,3-Dimethoxyphenyl)-8-oxooctanoic acid.

    Reduction: Ethyl 8-(2,3-dimethoxyphenyl)-8-hydroxyoctanoate.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The ketone and ester functionalities also play a role in its reactivity and biological activity.

Comparison with Similar Compounds

Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate can be compared with other similar compounds, such as:

    Ethyl 6-(2,3-dimethoxyphenyl)-6-oxohexanoate: This compound has a shorter carbon chain, which may affect its physical and chemical properties.

    8-(2,3-Dimethoxyphenyl)-8-oxooctanoic acid: The acid form of the compound, which has different solubility and reactivity characteristics.

    2-(3,4-Dimethoxyphenyl)ethanamine:

Properties

IUPAC Name

ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O5/c1-4-23-17(20)13-8-6-5-7-11-15(19)14-10-9-12-16(21-2)18(14)22-3/h9-10,12H,4-8,11,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSOPTQUPOGDKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=C(C(=CC=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645810
Record name Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-13-9
Record name Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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